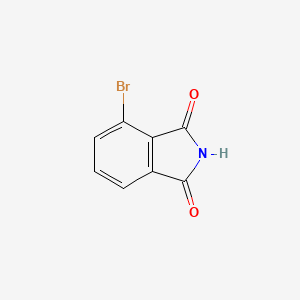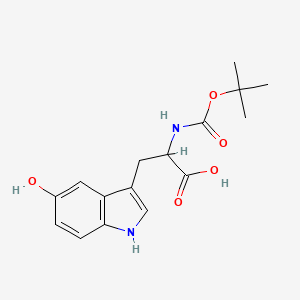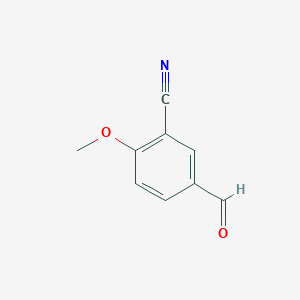![molecular formula C7H4BrN3O2S B1344350 7-Bromo-5-nitrobenzo[d]thiazol-6-amine CAS No. 196205-21-7](/img/structure/B1344350.png)
7-Bromo-5-nitrobenzo[d]thiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-nitrobenzo[d]thiazol-6-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzothiazole ring. The molecular formula of this compound is C7H4BrN3O2S, and it has a molecular weight of 274.1 g/mol.
Preparation Methods
The synthesis of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine typically involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This reaction proceeds through a series of steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction, among others . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Bromo-5-nitrobenzo[d]thiazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic substitution reactions at the benzothiazole ring.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent, with studies indicating promising inhibitory activity against Mycobacterium tuberculosis.
Industry: It is used in the development of dyes, biocides, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
7-Bromo-5-nitrobenzo[d]thiazol-6-amine can be compared with other benzothiazole derivatives, such as:
5-Nitrobenzo[d]thiazol-2-amine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
2-Aminobenzothiazole: Lacks both the nitro and bromine groups, making it less reactive in certain chemical reactions.
6-Bromo-2-aminobenzothiazole: Similar but with the bromine atom at a different position, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-5-nitro-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2S/c8-5-6(9)4(11(12)13)1-3-7(5)14-2-10-3/h1-2H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXDYNIBCZCOLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])N)Br)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627854 |
Source


|
| Record name | 7-Bromo-5-nitro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196205-21-7 |
Source


|
| Record name | 7-Bromo-5-nitro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)




![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)


![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)




